
3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a nitro group (-NO2) and a tributylstannyl group (-SnBu3) attached to the triazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a tributylstannylating agent. One common method is the reaction of 3-nitro-1H-1,2,4-triazole with tributyltin chloride (Bu3SnCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides (e.g., bromine or iodine) and bases (e.g., sodium hydroxide) are commonly used.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the tributylstannyl group.
Reduction Reactions: Amino derivatives of the triazole compound.
Oxidation Reactions: Various oxidized forms of the triazole compound.
Applications De Recherche Scientifique
Chemistry: 3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole is used as a precursor in the synthesis of other triazole derivatives. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, triazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer properties. The nitro and tributylstannyl groups in this compound may contribute to its biological activity, making it a subject of interest in drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as a building block for designing new pharmaceuticals. Triazole derivatives are known for their diverse pharmacological activities, and this compound may serve as a starting point for developing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional group interactions.
Mécanisme D'action
The mechanism of action of 3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological targets such as enzymes and receptors. The tributylstannyl group can facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
3-Nitro-1H-1,2,4-triazole: Lacks the tributylstannyl group, making it less versatile in synthetic applications.
1-(Tributylstannyl)-1H-1,2,4-triazole: Lacks the nitro group, reducing its potential biological activity.
3-Amino-1-(tributylstannyl)-1H-1,2,4-triazole: Contains an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness: 3-Nitro-1-(tributylstannyl)-1H-1,2,4-triazole is unique due to the presence of both nitro and tributylstannyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
110102-48-2 |
|---|---|
Formule moléculaire |
C14H28N4O2Sn |
Poids moléculaire |
403.11 g/mol |
Nom IUPAC |
tributyl-(3-nitro-1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2HN4O2.Sn/c3*1-3-4-2;7-6(8)2-3-1-4-5-2;/h3*1,3-4H2,2H3;1H;/q;;;-1;+1 |
Clé InChI |
RHVZLHUVYZJNQV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1C=NC(=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



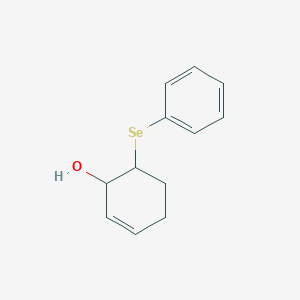
![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
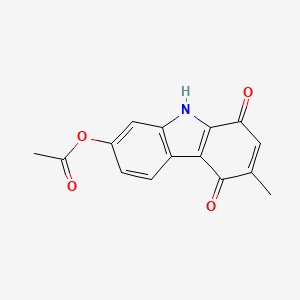
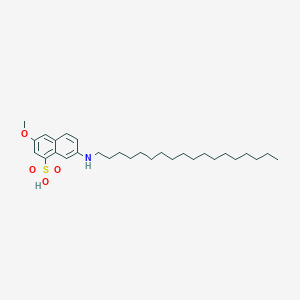

![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
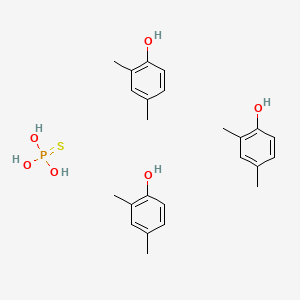
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
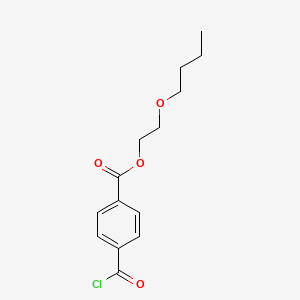


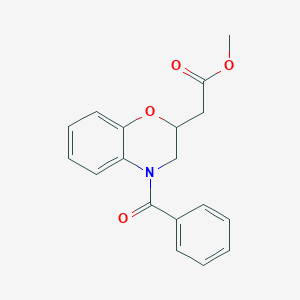
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)
